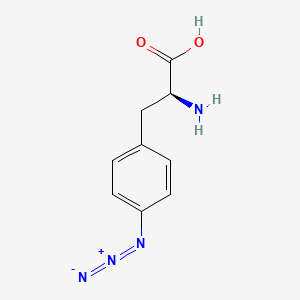

4-Azido-L-phenylalanine

概要

説明

p-アジドフェニルアラニンは、そのユニークな特性により科学研究において大きな注目を集めている非天然アミノ酸です。それはフェニルアラニン分子のパラ位にアジル基が付加されていることを特徴としています。 この化合物は、特にタンパク質研究における振動レポーターとして有用であり、化学、生物学、医学を含む様々な分野で応用されています .

準備方法

合成経路と反応条件

p-アジドフェニルアラニンの合成は、通常、フェニルアラニンの修飾を伴います。一般的な方法の1つは、ウルマン様銅(I)触媒によるフェニルアラニンのアジ化です。 この反応は、爆発の可能性があるアジド基の安全な取り扱いを確保するために、制御された条件下で行われます .

工業的生産方法

工業的な設定では、p-アジドフェニルアラニンは、無細胞タンパク質合成(CFPS)法を用いて製造することができます。 これには、制御された環境でタンパク質に化合物を組み込むことが含まれ、特定の機能を持つ修飾タンパク質の生産が可能になります .

化学反応の分析

反応の種類

p-アジドフェニルアラニンは、以下を含む様々な化学反応を起こします。

還元: アジド基はアミンに還元することができます。これは、タンパク質のさらなる機能化に役立ちます.

クリックケミストリー: アジド基は、アルキン含有分子との銅触媒によるアジド-アルキン環状付加(CuAAC)反応に参加することができます。

一般的な試薬と条件

主な生成物

これらの反応の主な生成物には、様々な用途で利用できる、新しい機能を持つ修飾タンパク質と生体高分子が含まれます .

科学研究への応用

p-アジドフェニルアラニンは、科学研究で幅広い応用範囲を持っています。

科学的研究の応用

p-Azidophenylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a vibrational reporter to study local protein environments and structural dynamics.

Biology: The compound is incorporated into proteins to study their interactions and functions in living cells.

Medicine: p-Azidophenylalanine is used in the development of new therapeutic proteins and biopolymers .作用機序

p-アジドフェニルアラニンの作用機序は、タンパク質への組み込みを伴い、そこで部位特異的なラベルとして機能します。アジド基は、他のタンパク質シグナルとは振動的に区別できるため、研究者はリアルタイムで構造変化と相互作用を追跡することができます。 これは、シグナル伝達やタンパク質のダイナミクスを研究する際に特に役立ちます .

類似化合物との比較

類似化合物

p-プロパルギロキシ-L-フェニルアラニン: タンパク質修飾に使用される別の非天然アミノ酸.

4-アジド-L-フェニルアラニン塩酸塩: わずかに異なる特性を持つ類似の化合物.

独自性

p-アジドフェニルアラニンは、CuAAC反応とSPAAC反応の両方で参加できるため、タンパク質修飾に非常に汎用性があります。 その振動特性は、タンパク質のダイナミクスと相互作用を研究するための優れたツールでもあります .

生物活性

4-Azido-L-phenylalanine (AzF) is an unnatural amino acid that has garnered significant attention in chemical biology due to its unique properties and versatile applications. This article explores the biological activity of this compound, including its synthesis, reactivity, and role in protein engineering and biorthogonal chemistry.

Synthesis of this compound

The synthesis of this compound typically begins with L-phenylalanine, which undergoes nitration followed by azidation. The process can be summarized as follows:

- Nitration : L-phenylalanine is nitrated using nitric acid in sulfuric acid.

- Reduction : The resulting nitro derivative is reduced to an aniline.

- Diazotization and Azidation : The aniline undergoes diazotization followed by azidation to yield this compound.

This method has been shown to produce the compound in moderate yields while maintaining the stereochemistry at the alpha carbon .

Reactivity and Applications

This compound is particularly valued for its bioorthogonal reactivity , which allows it to participate in a variety of chemical reactions without interfering with biological processes. Its azide group can engage in:

- Click Chemistry : This includes copper-catalyzed azide-alkyne cycloadditions, making it useful for labeling proteins with fluorescent tags or other functional groups.

- Photochemical Reactions : Upon UV irradiation, the azide can generate reactive nitrene species that facilitate cross-linking within proteins, altering their properties .

Protein Engineering

The incorporation of AzF into proteins has been demonstrated using orthogonal translation systems. For example, researchers have successfully introduced AzF into proteins in E. coli and fission yeast, enabling site-specific modifications that enhance the functionality of proteins for therapeutic and research applications .

Case Studies

- Incorporation into GFP : The incorporation of AzF into green fluorescent protein (GFP) has been explored to modify its fluorescence characteristics through photochemical control. This allows researchers to study protein dynamics and interactions in real-time .

- Metabolic Studies : In studies involving Klebsiella sp., AzF was used as a nitrogen source, demonstrating that the azide group remained intact during metabolic processes, indicating its stability under biological conditions .

- Functionalization of Biopolymers : AzF has been utilized for the site-specific functionalization of proteins, allowing for the attachment of various chemical groups that can impart new functionalities to biomaterials .

Safety Considerations

While this compound is a powerful tool in chemical biology, it also exhibits explosive characteristics when isolated, which poses safety risks during handling and storage. Researchers have emphasized the need for careful management and awareness of these properties when conducting experiments involving this compound .

特性

IUPAC Name |

(2S)-2-amino-3-(4-azidophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMHIKRLROONTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186829 | |

| Record name | 4-Azidophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33173-53-4 | |

| Record name | p-Azido-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33173-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033173534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AZIDO-L-PHENYLALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。